molecular formula C26H32N2O5 B11135614 1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11135614
M. Wt: 452.5 g/mol
InChI Key: OUBCUHFBSLUPRG-GYHWCHFESA-N
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Description

1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a dimethylaminoethyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the dimethylaminoethyl group and the aromatic substituents. Common reagents used in these reactions include dimethylamine, ethyl bromide, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group may interact with receptors or enzymes, modulating their activity. The aromatic substituents can enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and aromatic substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O5/c1-6-32-21-10-8-7-9-20(21)23-22(25(30)26(31)28(23)16-15-27(4)5)24(29)18-11-13-19(14-12-18)33-17(2)3/h7-14,17,23,29H,6,15-16H2,1-5H3/b24-22-

InChI Key

OUBCUHFBSLUPRG-GYHWCHFESA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2/C(=C(\C3=CC=C(C=C3)OC(C)C)/O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

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